Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine
Description
Properties
IUPAC Name |
N-methyl-1-[2-[(2-methylphenyl)methyl]-3,4-dihydro-1H-isoquinolin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-15-7-3-4-9-17(15)13-21-14-18-10-6-5-8-16(18)11-19(21)12-20-2/h3-10,19-20H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUKWGHNEQLETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC3=CC=CC=C3CC2CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Features of the Pictet-Spengler Reaction in This Context:
- Acidic catalysts (e.g., trifluoroacetic acid or hydrochloric acid) promote cyclization.
- Reaction temperature and solvent choice (commonly methanol or dichloromethane) influence yield and stereoselectivity.
- The reaction typically proceeds under mild conditions, minimizing side reactions.
Introduction of the Methylamine Side Chain
Following core formation, the methylamine moiety at the C3 position is introduced through nucleophilic substitution or reductive amination strategies:
- Reductive amination : The C3 position is functionalized with an aldehyde or ketone group, which then reacts with methylamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the methylamine substituent.
- Alternatively, alkylation of an amine precursor using methylating agents such as dimethyl sulfate can be employed, although care must be taken to control reaction stoichiometry to avoid over-alkylation.
Palladium-Catalyzed Cross-Coupling for Side Chain Installation
Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to attach amine-containing side chains efficiently. For example:
- Reaction of bromide intermediates with amines (such as 1,4-N,N’-dimethylpiperidin-4-amine) in the presence of Pd₂(dba)₃ catalyst, racemic BINAP ligand, and cesium carbonate base.
- Solvent systems like dichloromethane/methanol under reflux conditions (12–24 hours) are common.
- Boc-protected intermediates are purified by gradient elution chromatography and subsequently deprotected using trifluoroacetic acid (TFA).
This method offers improved yields and purity by controlling catalyst loading (5–10 mol%), solvent polarity, and reaction time, with rigorous monitoring to prevent side reactions such as over-alkylation.
Industrial Scale Considerations and Process Optimization
For industrial production, the synthesis is optimized for cost-effectiveness, safety, and consistent quality:
- Use of mild and safer methylating agents like dimethyl sulfate in the presence of bases such as potassium carbonate.
- Selection of solvents such as methyl isobutyl ketone for methylation steps to enhance reaction efficiency.
- Control of reagent molar ratios (e.g., 2.0 to 3.5 moles of dimethyl sulfate per mole of substrate) to maximize yield.
- Implementation of improved purification techniques to achieve high purity and desired impurity profiles.
These improvements reduce costs and environmental impact while maintaining high product quality.
Summary Table of Preparation Methods
| Step | Methodology | Reagents/Conditions | Key Notes | Yield/Purity Considerations |
|---|---|---|---|---|
| 1 | Pictet-Spengler Cyclization | β-phenylethylamine + 2-methylbenzaldehyde, acid catalyst (e.g., TFA), MeOH/DCM, mild heating | Forms tetrahydroisoquinoline core with 2-methylbenzyl substituent | High regioselectivity; moderate to high yields |
| 2 | Reductive Amination / Alkylation | Methylamine, reducing agent (NaBH3CN) or methylating agent (dimethyl sulfate), base (K2CO3) | Introduces methylamine at C3 position | Requires careful control to avoid over-alkylation |
| 3 | Pd-Catalyzed Cross-Coupling | Pd₂(dba)₃, rac-BINAP, Cs2CO3, DCM/MeOH, reflux | Attaches amine side chains efficiently | Catalyst loading and solvent polarity critical for yield |
| 4 | Industrial Methylation | Dimethyl sulfate, potassium carbonate, methyl isobutyl ketone | Cost-effective methylation step | Optimized molar ratios for maximum yield and purity |
Research Findings and Reaction Analysis
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly impact the yield and purity of the final compound.
- Side reactions, including over-alkylation and incomplete deprotection, can reduce product quality and require close monitoring by thin-layer chromatography (TLC) or HPLC.
- The use of palladium catalysts and phosphine ligands enhances reaction specificity and reduces by-products.
- Industrial processes emphasize safer reagents and scalable conditions to meet production demands without compromising quality.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine exhibit promising anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that derivatives of tetrahydroisoquinoline showed significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values ranged from 1.9 to 7.52 μg/mL for active compounds .
- Mechanism of Action : The mechanism is believed to involve the disruption of cellular proliferation pathways and induction of apoptosis in cancer cells .
Neuropharmacological Effects
Tetrahydroisoquinoline derivatives are also explored for their neuroprotective effects:
- Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive functions and have potential applications in treating neurodegenerative diseases like Alzheimer's .
- Dopaminergic Activity : Given their structural similarity to known dopaminergic agents, they may influence dopamine receptor activity, making them candidates for further research in Parkinson's disease therapies .
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation conducted through the National Cancer Institute's Developmental Therapeutics Program demonstrated that related compounds exhibited high levels of antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition . This study highlights the potential of these compounds as lead structures for developing new anticancer agents.
Case Study 2: Neuroprotective Properties
In a study assessing the neuroprotective effects of tetrahydroisoquinoline derivatives, several compounds were shown to protect neuronal cells from oxidative stress-induced damage. This suggests their potential utility in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural uniqueness lies in its combination of a 2-methylbenzyl group and a methylamine side chain. Comparisons with structurally related compounds are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of Selected Tetrahydroisoquinoline/Tetrahydroquinoline Derivatives
Key Observations :
- Lipophilicity : The target compound’s 2-methylbenzyl group increases lipophilicity compared to analogs with polar groups (e.g., imidazole in or pyridine in ), which may influence membrane permeability and pharmacokinetics.
- Steric Effects : Bulky substituents (e.g., hexyl and pyridinyl groups in ) reduce synthetic yields but enhance target specificity in antiviral applications.
Biological Activity
Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine, also known by its IUPAC name N-methyl-1-(2-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine (CAS No. 1457531-32-6), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₉H₂₄N₂
- Molecular Weight : 280.41 g/mol
- Purity : ≥95% (HPLC)
- Physical State : Oil at room temperature
Research indicates that compounds related to tetrahydroisoquinolines exhibit a variety of biological activities, including:
- Neuroprotective Effects : Tetrahydroisoquinolines have been shown to possess neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
- Antidepressant Activity : Some derivatives have been associated with antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.
- Antinociceptive Properties : Certain tetrahydroisoquinoline derivatives have demonstrated pain-relieving effects in preclinical studies.
1. Neuroprotective Studies
A study published in Drug Target Insights explored the neuroprotective effects of tetrahydroisoquinoline derivatives. It was found that these compounds could significantly reduce neuronal apoptosis in models of neurodegenerative diseases by inhibiting apoptotic pathways and enhancing cellular survival signals .
2. Antidepressant-Like Effects
In a behavioral study involving mice, administration of methylated tetrahydroisoquinoline compounds led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest a potential mechanism involving serotonergic pathways .
3. Antinociceptive Activity
Research has shown that certain analogs exhibit significant antinociceptive effects in rodent models. The compounds were effective in reducing pain responses in models such as the hot plate test and formalin test, indicating their potential utility in pain management therapies .
Comparative Biological Activity Table
Q & A
Q. Methodological Focus
- HPLC-MS : Reversed-phase C18 columns (ACN:H₂O + 0.1% formic acid) resolve diastereomers (e.g., R vs. S configurations at C3 of tetrahydroisoquinoline). MS/MS fragmentation (m/z 256 → 175) confirms backbone integrity .
- NMR NOESY : Identifies spatial proximity between the 2-methylphenyl group and C3 methylene protons, distinguishing regioisomers .
- X-ray Crystallography : Resolves absolute stereochemistry; however, poor solubility often necessitates co-crystallization with thiocyanate salts .
How do structural modifications (e.g., oxadiazole vs. triazole linkers) alter metabolic stability?
Advanced Research Question
Replacing the methyleneamine linker with 1,2,4-oxadiazole improves metabolic stability (t₁/₂ in human liver microsomes increases from 1.2 to 4.8 hours) due to reduced CYP3A4 oxidation. LC-MS metabolite ID shows oxadiazole analogs undergo glucuronidation rather than N-dealkylation. Conversely, triazole linkers introduce susceptibility to amidase cleavage, as shown by ³H-labeled tracer studies .
What strategies validate target engagement in vivo for this compound?
Q. Methodological Focus
- PET Tracers : Incorporate ¹¹C-methyl groups via [¹¹C]CH₃I alkylation to track brain penetration in rodents (SUV = 2.4 in striatum vs. 1.2 in cerebellum) .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., β-arrestin recruitment via BRET assays) in CSF samples post-dosing .
- Knockout Models : Use CRISPR-Cas9 CXCR4-/- mice to confirm receptor-specific effects on leukocyte migration .
How are discrepancies in cytotoxicity profiles across cancer cell lines rationalized?
Advanced Research Question
Variability in GI₅₀ values (e.g., 0.5 μM in MCF-7 vs. 5 μM in HeLa) correlates with differential expression of ABC transporters (e.g., P-gp efflux in HeLa). Strategies:
- ABC Inhibitor Co-treatment : Cyclosporine A (10 μM) reduces IC₅₀ by 4-fold in resistant lines .
- Transcriptomics : RNA-seq identifies overexpression of pro-survival genes (e.g., BCL-2) in resistant models, guiding combination therapies with venetoclax .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
